molecular formula C17H17F3N4 B11984306 4-(2-Pyridinyl)-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamine

4-(2-Pyridinyl)-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamine

Cat. No.: B11984306
M. Wt: 334.34 g/mol
InChI Key: LHCBEAIBSLDLTG-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Pyridinyl)-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamine is a compound that features a trifluoromethyl group, a pyridine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Pyridinyl)-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamine typically involves the condensation of 2-(trifluoromethyl)benzaldehyde with 4-(2-pyridinyl)-1-piperazineamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the imine group, converting it into an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Corresponding amines from the reduction of the imine group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Pyridinyl)-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development targeting various diseases.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Pyridinyl)-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridine: Shares the trifluoromethyl and pyridine features but lacks the piperazine moiety.

    N-(2-(Trifluoromethyl)benzylidene)aniline: Contains the trifluoromethylbenzylidene group but lacks the pyridine and piperazine components.

    4-(2-Pyridinyl)-1-piperazinecarboxamide: Contains the pyridine and piperazine moieties but lacks the trifluoromethylbenzylidene group.

Uniqueness

4-(2-Pyridinyl)-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamine is unique due to the combination of its trifluoromethyl, pyridine, and piperazine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H17F3N4

Molecular Weight

334.34 g/mol

IUPAC Name

(E)-N-(4-pyridin-2-ylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenyl]methanimine

InChI

InChI=1S/C17H17F3N4/c18-17(19,20)15-6-2-1-5-14(15)13-22-24-11-9-23(10-12-24)16-7-3-4-8-21-16/h1-8,13H,9-12H2/b22-13+

InChI Key

LHCBEAIBSLDLTG-LPYMAVHISA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)/N=C/C3=CC=CC=C3C(F)(F)F

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)N=CC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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